molecular formula C5H3ClN2O4S B1455713 2-Nitropyridine-3-sulfonyl chloride CAS No. 1354961-20-8

2-Nitropyridine-3-sulfonyl chloride

Cat. No. B1455713
M. Wt: 222.61 g/mol
InChI Key: FOINOHBVVDEHID-UHFFFAOYSA-N
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Description

2-Nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S and a molecular weight of 222.61 g/mol .


Chemical Reactions Analysis

While the specific chemical reactions involving 2-Nitropyridine-3-sulfonyl chloride are not detailed in the search results, a related compound, 3-nitropyridine, has been studied . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Scientific Research Applications

Application 2: Synthesis of Substituted Pyridines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Nitropyridine-3-sulfonyl chloride is used in the synthesis of a series of 2-substituted-5-nitro-pyridines .
  • Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Results or Outcomes : The outcome of this process is the production of a series of 2-substituted-5-nitro-pyridines .

Application 3: Synthesis of Biologically Active Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-Nitropyridine-3-sulfonyl chloride is used in the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . These compounds are promising for their potential biological activity .
  • Methods of Application : The synthetic strategy involves the reaction of 2-Nitropyridine-3-sulfonyl chloride with various reagents to produce new pyridine-3-sulfonyl chlorides . These can then be further reacted to produce N-substituted sulfonic acids and sulfonyl amides .
  • Results or Outcomes : The outcome of this process is the production of a range of new compounds with potential biological activity .

Application 4: Production of Agrochemicals and Veterinary Products

  • Scientific Field : Agricultural and Veterinary Chemistry
  • Summary of the Application : Pyridines, including 2-Nitropyridine-3-sulfonyl chloride, are used in the production of agrochemicals such as herbicides, insecticides, and fungicides, as well as veterinary products like anthelmintics, antiparasitics, and antibacterials .
  • Methods of Application : The specific methods of application would depend on the particular agrochemical or veterinary product being produced .
  • Results or Outcomes : The outcome of these processes is a range of products useful in agriculture and veterinary medicine .

Application 5: Synthesis of Alkylamino Nitropyridines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Nitropyridine-3-sulfonyl chloride can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
  • Methods of Application : The reaction of 3-nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Results or Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Application 6: Industrial Production

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : 2-Nitropyridine-3-sulfonyl chloride is used in industrial processes .
  • Methods of Application : The specific methods of application would depend on the particular industrial process .
  • Results or Outcomes : The outcome of these processes is a range of products useful in various industries .

Safety And Hazards

The safety data sheet for 2-Nitropyridine-3-sulfonyl chloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .

properties

IUPAC Name

2-nitropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINOHBVVDEHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitropyridine-3-sulfonyl chloride

CAS RN

1354961-20-8
Record name 2-nitropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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